molecular formula C12H14O4 B8783041 Ethyl 2-(4-formylphenoxy)propionate CAS No. 51264-73-4

Ethyl 2-(4-formylphenoxy)propionate

Cat. No. B8783041
CAS RN: 51264-73-4
M. Wt: 222.24 g/mol
InChI Key: LGKWYOQEGGBNPN-UHFFFAOYSA-N
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Patent
US04537984

Procedure details

A mixture of 2.2 g of (+)-ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.3° optical purity: 93%), 10 ml of methylene chloride and 2.6 g of m-chloroperbenzoic acid, was reacted for 2 hours under reflux, and after an addition of 0.5 g of water, further refluxed for 1 hour. After cooling, the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution, then with 10 g of a 5% sodium hydrogen sulfite aqueous solution and further with 10 g of water. Then, the reaction mixture was concentrated by distilling off methylene chloride and then subjected to distillation under reduced pressure, whereby 1.1 g of ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+40.6°, optical punity: 90%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)=O.C(Cl)Cl.ClC1C=CC=C(C(OO)=[O:28])C=1>O>[OH:28][C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC(C(=O)OCC)C)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Quantity
0.5 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off methylene chloride
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04537984

Procedure details

A mixture of 2.2 g of (+)-ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.3° optical purity: 93%), 10 ml of methylene chloride and 2.6 g of m-chloroperbenzoic acid, was reacted for 2 hours under reflux, and after an addition of 0.5 g of water, further refluxed for 1 hour. After cooling, the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution, then with 10 g of a 5% sodium hydrogen sulfite aqueous solution and further with 10 g of water. Then, the reaction mixture was concentrated by distilling off methylene chloride and then subjected to distillation under reduced pressure, whereby 1.1 g of ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+40.6°, optical punity: 90%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)=O.C(Cl)Cl.ClC1C=CC=C(C(OO)=[O:28])C=1>O>[OH:28][C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC(C(=O)OCC)C)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Quantity
0.5 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off methylene chloride
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.